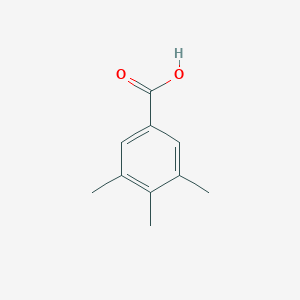

3,4,5-Trimethylbenzoic acid

Overview

Description

3,4,5-Trimethylbenzoic acid, also known as 3,4,5-TMB, is a naturally occurring aromatic carboxylic acid found in various plants, fruits, and vegetables. It has been used in various scientific studies, including as a component of several synthetic pathways and as a marker for biochemical and physiological processes.

Scientific Research Applications

Energy of Crowded Molecules

3,4,5-Trimethylbenzoic acid was examined to understand the enthalpy of combustion and sublimation, and its gas-phase enthalpy of formation was calculated. This study provides insights into the steric effects on energy levels of compounds like this compound (Roux et al., 2001).

Solubility Determination

The solubility of this compound in various organic solvents was measured, providing important data for its use in different chemical processes (Hart et al., 2018).

Mercuriation Reactions

Research on the mercuriation of this compound led to the synthesis of new derivatives and provided insights into the crystal and molecular structure of these compounds (Vicente et al., 1992).

Microbial Degradation Studies

Pseudomonas putida was found to oxidize this compound, highlighting its role in microbial metabolism and potential applications in bioremediation (Donnelly & Dagley, 1980).

Vibrational Analysis

A study conducted vibrational analysis of 2,4,5-Trimethylbenzoic acid, which is structurally similar to this compound, providing insights into its molecular structure and properties (Karabacak et al., 2015).

Synthesis and Pharmacological Investigations

Synthesis of derivatives of this compound, particularly with heterocyclic bases, was studied for their potential pharmacological applications, including toxicity, tranquillizing action, and analgesic activity (Vargha et al., 1962).

Biogeochemical Evolution in Contaminated Aquifers

Trimethylbenzoic acids, including this compound, were investigated as metabolite signatures in the evolution of an aquifer contaminated with hydrocarbons, providing a deeper understanding of environmental remediation processes (Namocatcat et al., 2003).

Safety and Hazards

properties

IUPAC Name |

3,4,5-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBVULKHVZHYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148116 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076-88-6 | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the presence of three methyl groups in 3,4,5-trimethylbenzoic acid significantly impact its energy compared to simpler benzoic acid derivatives?

A1: While the addition of methyl groups generally increases molecular energy due to steric effects, research suggests that in the case of this compound (1), the impact of the third methyl group (at the 5-position) is negligible compared to the disubstituted 3,4-dimethylbenzoic acid. This finding challenges previous assumptions about significant energy contributions from interactions between groups in the meta position. These conclusions are supported by both experimental measurements of enthalpy of formation and computational calculations using ab initio methods at the B3LYP/6-311+G(d,p) level [].

Q2: What is the crystal structure of this compound?

A2: While the provided abstracts do not contain details on the crystal structure of this compound, one of the articles mentions a study specifically focusing on this aspect []. Further investigation into the full text of that article would be necessary to obtain specific information on its crystallographic parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)